molecular formula C17H16O5 B2499035 2-(4-Methoxyphenyl)-2-oxoethyl 2-hydroxy-5-methylbenzoate

2-(4-Methoxyphenyl)-2-oxoethyl 2-hydroxy-5-methylbenzoate

Cat. No.: B2499035
M. Wt: 300.30 g/mol
InChI Key: BLBCTMGFGIFKTC-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-2-oxoethyl 2-hydroxy-5-methylbenzoate: methyl 2-hydroxy-5-methylbenzoate , belongs to the class of organic compounds known as benzoic acid esters. Its chemical formula is C16H14O4 . Let’s break down its name:

    2-(4-methoxyphenyl)-2-oxoethyl: This part of the compound contains a benzene ring with a methoxy group (OCH) at the para position (position 4). The oxoethyl group (C=O) is attached to the benzene ring.

    2-hydroxy-5-methylbenzoate: Here, we have a benzoic acid derivative with a hydroxy group (OH) at position 2 and a methyl group (CH) at position 5.

Preparation Methods

Synthetic Routes::

    Esterification: Methyl 2-hydroxy-5-methylbenzoate can be synthesized by reacting 2-hydroxy-5-methylbenzoic acid with methanol in the presence of an acid catalyst.

    Acylation: Another approach involves acylating 2-hydroxy-5-methylbenzoic acid with acetyl chloride or acetic anhydride.

Industrial Production::
  • Industrial production typically involves large-scale esterification processes using optimized conditions.

Chemical Reactions Analysis

    Hydrolysis: Methyl 2-hydroxy-5-methylbenzoate can undergo hydrolysis to yield 2-hydroxy-5-methylbenzoic acid and methanol.

    Reduction: Reduction of the carbonyl group (C=O) can yield the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions (e.g., nitration, halogenation).

Scientific Research Applications

Mechanism of Action

  • As a UV absorber, it absorbs UV light, preventing its penetration into the material. This helps maintain material integrity and prevents photochemical degradation.

Comparison with Similar Compounds

    Similar Compounds: Other UV absorbers include benzotriazoles (e.g., 2-(2’-Hydroxy-5’-methyl-phenyl)benzotriazole) and salicylates (e.g., methyl salicylate benzoic acid). methyl 2-hydroxy-5-methylbenzoate’s unique structure sets it apart.

Properties

IUPAC Name

[2-(4-methoxyphenyl)-2-oxoethyl] 2-hydroxy-5-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-11-3-8-15(18)14(9-11)17(20)22-10-16(19)12-4-6-13(21-2)7-5-12/h3-9,18H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLBCTMGFGIFKTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C(=O)OCC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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